1,3-dimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Description
1,3-dimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H25N5O3S and its molecular weight is 439.53. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Synthesis
Pyrimidine derivatives exhibit diverse molecular structures and crystalline forms, often determined by specific substitutions on the pyrimidine ring. For instance, studies have shown that variations in the aryl substitution on pyrimidine derivatives lead to different crystal structures due to variations in hydrogen bonding and π-π stacking interactions, which could influence the compound's physical properties and reactivity (Jorge Trilleras et al., 2009). The synthesis of pyrimidine-based bis-uracil derivatives has been explored, highlighting the importance of structural modifications for enhancing specific properties, such as antimicrobial activity and photoluminescence, which could be relevant for drug discovery and optical applications (B. Mohan et al., 2020).
Applications in Drug Discovery and Nonlinear Optics
Pyrimidine derivatives have been identified for their potential in medicine and nonlinear optics (NLO). Structural and electronic exploration of thiopyrimidine derivatives has highlighted their significance due to their promising applications in these fields. Such studies involve density functional theory (DFT) findings to match experimental data, emphasizing the compounds' NLO properties and their potential for optoelectronic applications (A. Hussain et al., 2020). Furthermore, the synthesis of pyridine and thiazolopyrimidine derivatives has been explored for their anticancer activity, demonstrating the therapeutic potential of pyrimidine derivatives in pharmaceutical chemistry (A. G. Hammam et al., 2001).
Properties
IUPAC Name |
1,3-dimethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3S/c1-14-9-11-27(12-10-14)16(28)13-31-20-17-19(25(2)22(30)26(3)21(17)29)23-18(24-20)15-7-5-4-6-8-15/h4-8,14H,9-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOJAHAJJAAAOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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